N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valylglycylglycine
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Overview
Description
(S)-1-(9H-Fluoren-9-yl)-5-isopropyl-3,6,9-trioxo-2-oxa-4,7,10-triazadodecan-12-oicacid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenyl group and multiple functional groups that contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(9H-Fluoren-9-yl)-5-isopropyl-3,6,9-trioxo-2-oxa-4,7,10-triazadodecan-12-oicacid typically involves multiple steps, including the protection and deprotection of functional groups, as well as coupling reactions. One common method involves the use of fluorenylmethoxycarbonyl (Fmoc) protection for the amino group, followed by coupling with isopropyl and trioxo groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of protection, coupling, and deprotection efficiently, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-1-(9H-Fluoren-9-yl)-5-isopropyl-3,6,9-trioxo-2-oxa-4,7,10-triazadodecan-12-oicacid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
(S)-1-(9H-Fluoren-9-yl)-5-isopropyl-3,6,9-trioxo-2-oxa-4,7,10-triazadodecan-12-oicacid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action of (S)-1-(9H-Fluoren-9-yl)-5-isopropyl-3,6,9-trioxo-2-oxa-4,7,10-triazadodecan-12-oicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid
Uniqueness
What sets (S)-1-(9H-Fluoren-9-yl)-5-isopropyl-3,6,9-trioxo-2-oxa-4,7,10-triazadodecan-12-oicacid apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and binding properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability .
Properties
CAS No. |
557095-80-4 |
---|---|
Molecular Formula |
C24H27N3O6 |
Molecular Weight |
453.5 g/mol |
IUPAC Name |
2-[[2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C24H27N3O6/c1-14(2)22(23(31)26-11-20(28)25-12-21(29)30)27-24(32)33-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19,22H,11-13H2,1-2H3,(H,25,28)(H,26,31)(H,27,32)(H,29,30)/t22-/m0/s1 |
InChI Key |
HZMHGDDTVURYLI-QFIPXVFZSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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